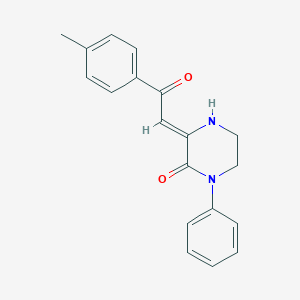![molecular formula C21H22ClN5O4S B221927 1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide CAS No. 160857-59-0](/img/structure/B221927.png)
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide, commonly known as "Compound X," is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Compound X has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In agriculture, Compound X has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, Compound X has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, Compound X has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, Compound X has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and pesticidal activity. Additionally, studies have shown that Compound X does not have significant toxicity to normal cells, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its versatility, as it has potential applications in various fields. Additionally, its relatively simple synthesis method and high yield make it an attractive candidate for further research. However, one limitation of Compound X is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Compound X. In medicine, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety as a therapeutic agent. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to optimize the synthesis method and improve the yield and purity of Compound X.
Méthodes De Synthèse
Compound X can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylsulfonyl chloride with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of 3,6-dihydro-2H-pyridine-4-carboxamide and a coupling agent. Other methods involve the use of different reagents and solvents, such as triethylamine, dimethylformamide, and acetic anhydride. The purity and yield of Compound X can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
160857-59-0 |
|---|---|
Nom du produit |
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
Formule moléculaire |
C21H22ClN5O4S |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S/c1-15(28)24-19-6-8-20(9-7-19)32(30,31)26-27-12-10-17(11-13-27)21(29)25-23-14-16-2-4-18(22)5-3-16/h2-10,14,26H,11-13H2,1H3,(H,24,28)(H,25,29)/b23-14+ |
Clé InChI |
VLCYWNHIWSBXCL-OEAKJJBVSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Synonymes |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(4-chlorophenyl)methylideneami no]-3,6-dihydro-2H-pyridine-4-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



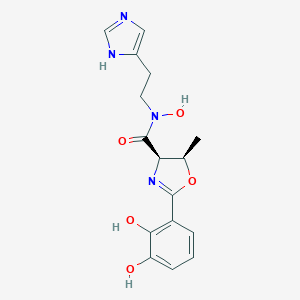

![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
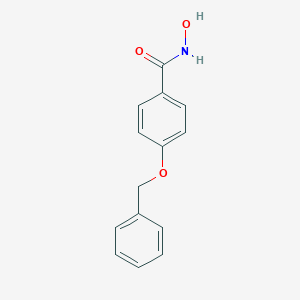
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
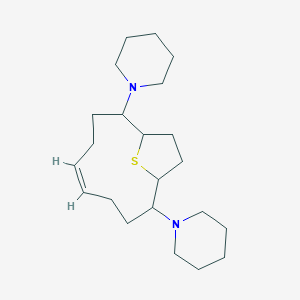
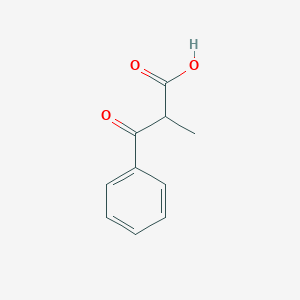
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
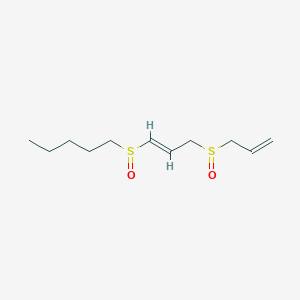
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
